Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C15H24N4O2. It is a derivative of piperidine and pyrimidine, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidinyl-substituted piperidine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl chloroformate and pyrimidinyl-piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for research or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate: Similar in structure but with a piperazine ring instead of piperidine.
Tert-butyl methyl(piperidin-4-yl)carbamate: Similar but with a methyl group instead of a pyrimidinyl group.
Uniqueness
Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of a pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired .
Properties
IUPAC Name |
tert-butyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-12-5-9-19(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRISJQLMOJXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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